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Compound of Interest

Compound Name: ASN-001

Cat. No.: B15612461

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for ASN-001 as investigated in clinical trials for metastatic castration-
resistant prostate cancer (INCRPC).

Introduction to ASN-001

ASN-001 is a novel, orally bioavailable, non-steroidal and potent inhibitor of CYP17 lyase.[1] It
selectively inhibits the synthesis of testosterone over cortisol in the adrenal glands.[1] This
selectivity is significant as it may eliminate the need for co-administration of prednisone, a
common requirement for other CYP17 inhibitors like abiraterone, to manage mineralocorticoid
excess.[1][2] Clinical investigations have focused on its potential as a monotherapy in patients
with progressive mCRPC.

Mechanism of Action and Signaling Pathway

ASN-001 targets the enzyme CYP17A1 (17a-hydroxylase/17,20-lyase), a critical enzyme in the
androgen biosynthesis pathway. By inhibiting the lyase activity of CYP17A1, ASN-001 blocks
the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and
androstenedione, respectively, which are precursors to testosterone. This targeted inhibition
leads to a significant reduction in systemic testosterone levels.
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Below is a diagram illustrating the androgen synthesis pathway and the point of inhibition by
ASN-001.
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Caption: Androgen synthesis pathway and the inhibitory action of ASN-001 on CYP17Al lyase.

Dosage and Administration in Clinical Trials

ASN-001 has been evaluated in a Phase 1/2 clinical trial (NCT02349139) involving men with
progressive mCRPC.[1][3] The administration was oral and once daily, without the co-
administration of prednisone.[1][3]

Phase 1 Dose Escalation

The Phase 1 part of the trial was a dose-escalation study to determine the maximum tolerated
dose (MTD) and the recommended Phase 2 dose.[1] It included patients who may have
received prior treatment with agents like abiraterone, enzalutamide, and chemotherapy.[3]

Table 1: ASN-001 Phase 1 Dose Escalation Cohorts
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Dose Level (Once Daily)

50 mg

100 mg

200 mg

300 mg

400 mg

Data sourced from ASCO meeting abstracts.[1][3]

Phase 2 Dosing

The Phase 2 portion of the trial focused on evaluating the safety and efficacy of ASN-001 in
MCRPC patients who were naive to enzalutamide and abiraterone.[1] Doses for the Phase 2
cohorts were established based on the findings from the Phase 1 study, with enrollment
continuing at doses below 400 mg daily.[1] Starting doses of 300 mg and 400 mg were noted in

the treatment-naive cohorts.[2]

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic (PK) and pharmacodynamic (PD) parameters were assessed during the

clinical trial.

Table 2: Pharmacokinetic Parameters of ASN-001

Dose Level (Once

. Cmax (pM) AUC (uM.h) T1/2 (h)
Daily)
100 mg 35 52
300 mg 6.7 80 215

Data sourced from ASCO meeting abstracts.[1][3]

Pharmacodynamic Effects:
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o Testosterone: Levels decreased to below quantifiable limits in patients who were naive to
abiraterone and enzalutamide.[1]

o Dehydroepiandrosterone (DHEA): A decrease of up to 80% was observed.[1]

e Cortisol and ACTH: No dose-related changes were observed, supporting the selective action
of ASN-001 and the rationale for not co-administering prednisone.[3]

Safety and Tolerability Profile

ASN-001 was generally well-tolerated in the clinical trial.[1]

o Common Adverse Events: Most drug-related adverse events were Grade 1 or 2 and included
fatigue, nausea, dizziness, myalgia, anorexia, flushing, and hot flashes.[1][3]

o Dose-Limiting Toxicities: At the 400 mg dose, two patients experienced asymptomatic and
reversible Grade 3 elevation of ALT/AST. These patients were successfully retreated at a
lower dose of 300 mg without recurrence of this adverse event.[1]

e Mineralocorticoid Excess: No instances of mineralocorticoid excess were reported, and no
prednisone was administered.[1]

Experimental Protocols

The following outlines the general methodology employed in the Phase 1/2 clinical trial of ASN-
001 (NCT02349139).

Study Design
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Caption: Workflow of the Phase 1/2 clinical trial for ASN-001 in mCRPC.

Eligibility Criteria

Inclusion: Men with progressive metastatic castration-resistant prostate cancer, with ongoing
androgen deprivation therapy.[3]

Phase 1 Specific: Prior treatment with abiraterone, enzalutamide, and chemotherapy was
permitted.[3]

Phase 2 Specific: No prior treatment with enzalutamide or abiraterone was allowed.[1]

Study Endpoints

The primary and secondary endpoints for the trial included:
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e Primary: Maximum Tolerated Dose (MTD) and dose-limiting toxicities.[1]

e Secondary:

[¢]

Recommended Phase 2 dose.[1]

[¢]

Pharmacokinetics.[1]

[e]

Effect on steroid hormone biosynthesis (Pharmacodynamics).[1]

o

Clinical efficacy as measured by Prostate-Specific Antigen (PSA) response and imaging
(e.g., RECIST criteria).[1]

Assessments

o Safety: Monitored through the recording of adverse events (graded by CTCAE), laboratory
tests, and physical examinations.

e Pharmacokinetics: Blood samples were collected to determine Cmax, AUC, and T1/2.

e Pharmacodynamics: Levels of hormones including testosterone, DHEA, cortisol, and ACTH
were measured.

» Efficacy:
o PSA levels were monitored regularly. A decline of >50% was a key efficacy marker.[1]

o Tumor response was assessed by imaging according to RECIST criteria. Stable disease
duration was also noted.[1]

Conclusion

ASN-001 has demonstrated a favorable safety profile and encouraging preliminary efficacy in
clinical trials for mCRPC.[1] Its selective mechanism of action, which obviates the need for
prednisone co-administration, represents a potential advantage. The data from the Phase 1/2
trial support further development of ASN-001 in this patient population. The recommended
Phase 2 dose appears to be below 400 mg daily, given the dose-limiting toxicities observed at
that level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for ASN-001 in Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612461#asn-001-dosage-and-administration-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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